N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide
Description
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-16-20-18(24-21-16)13-7-6-8-14(11-13)19-17(22)12-23-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKQRMXLUYPYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide can be achieved through a multi-step process involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Chemical Reactions Analysis
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to various biological targets. This interaction can lead to the inhibition of enzymes or receptors, resulting in the modulation of biological pathways .
Comparison with Similar Compounds
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide can be compared with other similar compounds that contain the 1,2,4-oxadiazole ring. Some of these similar compounds include:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyacetamide group, which imparts distinct chemical and biological properties to the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
